![molecular formula C11H12F3NO B2354121 N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine CAS No. 1341576-78-0](/img/structure/B2354121.png)

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

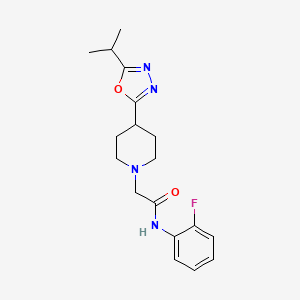

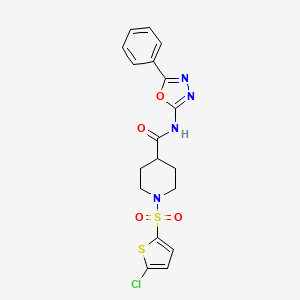

“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO . It is a derivative of oxetane, a four-membered heterocyclic compound, and contains a trifluoromethyl group (-CF3) and a benzyl group attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” consists of an oxetane ring with a trifluoromethyl group and a benzyl group attached to the nitrogen atom . The molecular weight of the compound is 231.21 .Physical And Chemical Properties Analysis

“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 . Further physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Application 1: Synthesis of Novel N(SCF3)(CF3)-amines

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound has been used in the synthesis of unprecedented N-((trifluoromethyl)thio), N-(trifluoromethyl) amines . These novel amines have potential applications in agrochemicals and pharmaceuticals due to their unique properties induced by the fluorine atom or fluorinated motifs, including high lipophilicity, increased solubility, and metabolic stability .

- Methods of Application or Experimental Procedures : The synthesis involves a combination of isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent . The scalability of the methodology has been demonstrated and the stability of the new motif has been studied .

- Results or Outcomes : The study resulted in the synthesis of unprecedented N-((trifluoromethyl)thio), N-(trifluoromethyl) amines. The unique properties induced by the fluorine atom or fluorinated motifs have witnessed the efforts for extensive development during the last few years .

Application 2: Synthesis of N-(3,5-Bis (trifluoromethyl)benzyl)stearamide

- Scientific Field : Organic Chemistry

- Summary of the Application : N-(3,5-Bis (trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis (trifluoromethyl)benzylamine . This compound has potential applications in the pharmaceutical industry and medicinal chemistry for the preparation of active pharmaceutical ingredients .

- Methods of Application or Experimental Procedures : The synthesis was conducted at 140 °C for 24 h under metal- and catalyst-free conditions . This practical method was conducted in air without any special treatment or activation .

- Results or Outcomes : The study resulted in the synthesis of N-(3,5-Bis (trifluoromethyl)benzyl)stearamide. The fatty acid amide was fully characterized by IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

Application 3: Preparation of 6-substituted purines

- Scientific Field : Organic Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the preparation of 6-substituted purines . Purines are fundamental components of DNA and RNA and are also found in many other biologically significant compounds .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the preparation of 6-substituted purines .

Application 4: Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These derivatives could have potential applications in medicinal chemistry .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Application 5: Preparation of Ubrogepant

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the preparation of Ubrogepant . Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the preparation of Ubrogepant .

Application 6: Synthesis of α-Trifluoromethylstyrene Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” has been used in the synthesis of α-Trifluoromethylstyrene derivatives . These derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The study resulted in the synthesis of α-Trifluoromethylstyrene derivatives .

Propriétés

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWHDWQYMWLUND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)